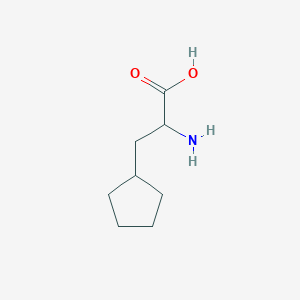

3-DL-Cpa-OH

描述

The exact mass of the compound 2-Amino-3-cyclopentylpropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-cyclopentylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYAKYRBGLKMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-46-9 | |

| Record name | Cyclopentanealanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-DL-Cpa-OH: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological significance of 3-DL-Cpa-OH, chemically known as 2-amino-3-cyclopentylpropanoic acid. This non-proteinogenic amino acid serves as a crucial building block in synthetic chemistry, particularly in the design and development of novel peptide-based therapeutics. Its unique cyclopentyl moiety imparts desirable pharmacological characteristics, including enhanced hydrophobicity and conformational constraint. This document summarizes its physicochemical properties, provides insights into its synthesis and analysis, and explores its role as a key component in bioactive molecules, notably as a constituent of P2Y12 receptor antagonists.

Chemical Structure and Properties

This compound is an analogue of the amino acid alanine, where a hydrogen atom of the methyl group is replaced by a cyclopentyl group. The "DL" designation indicates that it is a racemic mixture of the D- and L-enantiomers.

Chemical Structure:

-

IUPAC Name: 2-amino-3-cyclopentylpropanoic acid[1]

-

Synonyms: 3-Cyclopentyl-DL-alanine, DL-β-Cyclopentyl-Ala-OH, H-DL-Ala(cPen)-OH

-

Molecular Formula: C₈H₁₅NO₂[1]

-

Molecular Weight: 157.21 g/mol [1]

-

CAS Number: 96539-87-6 (for the DL-form)[1]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily based on computational models and data from chemical suppliers.

| Property | Value | Reference |

| Appearance | White to off-white solid powder | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Boiling Point | 290.5 ± 23.0 °C at 760 mmHg | [1] |

| Flash Point | 129.5 ± 22.6 °C | [1] |

| LogP | 1.35 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Characterization

The synthesis of this compound and its enantiomerically pure forms is of significant interest for its application in peptide synthesis. While specific, detailed protocols for the racemic mixture are not extensively published in readily available literature, general methods for the synthesis of non-proteinogenic amino acids are applicable. Asymmetric synthesis routes are often employed to obtain the desired L- or D-enantiomer for specific biological applications.

Conceptual Synthesis Workflow:

A general workflow for the asymmetric synthesis of a chiral amino acid like the enantiomers of 3-Cpa-OH is depicted below. This often involves the use of a chiral auxiliary to control the stereochemistry of the α-carbon.

Caption: General workflow for asymmetric synthesis of Cpa-OH.

Experimental Protocols:

| Step | Procedure | Key Considerations |

| 1. Synthesis of a protected glycine (B1666218) equivalent with a cyclopentylmethyl side chain | This can be achieved through various methods, such as the alkylation of a glycine enolate equivalent with a cyclopentylmethyl halide in the presence of a chiral auxiliary (e.g., an Evans oxazolidinone) to induce asymmetry. | The choice of chiral auxiliary and reaction conditions are critical for achieving high diastereoselectivity. |

| 2. Hydrolysis of the chiral auxiliary and protecting groups | Acidic or basic hydrolysis is typically used to remove the chiral auxiliary and any protecting groups on the amino and carboxyl functionalities. | The conditions for deprotection must be carefully chosen to avoid racemization of the newly formed stereocenter. |

| 3. Purification | The final product is typically purified by recrystallization or chromatography to obtain the desired enantiomerically pure amino acid. | Purity is assessed by techniques such as NMR, mass spectrometry, and chiral HPLC. |

Characterization and Analysis:

The structural confirmation and purity assessment of this compound and its derivatives are crucial. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence of the cyclopentyl ring and the amino acid backbone.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are essential for separating and quantifying the D- and L-enantiomers in a racemic mixture of this compound. This is particularly important when synthesizing or using enantiomerically pure forms for pharmaceutical applications.

A general workflow for the analytical characterization is presented below.

Caption: Analytical workflow for this compound characterization.

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its utility as a building block for creating peptides with enhanced pharmacological properties. The incorporation of this non-proteinogenic amino acid can lead to increased metabolic stability, improved receptor binding affinity, and altered conformational properties of the resulting peptide.

Role in P2Y12 Receptor Antagonists:

A notable application of cyclopentylalanine derivatives is in the synthesis of P2Y12 receptor antagonists. The P2Y12 receptor is a key player in platelet activation and aggregation, making it a critical target for anti-thrombotic drugs. The cyclopentyl group in these antagonists is believed to contribute to their binding affinity and efficacy at the receptor.

Signaling Pathway Involvement (as part of a larger molecule):

When incorporated into a P2Y12 antagonist, 3-Cpa-OH contributes to the modulation of the P2Y12 signaling pathway. The binding of the antagonist to the P2Y12 receptor on platelets inhibits the downstream signaling cascade that is normally initiated by adenosine (B11128) diphosphate (B83284) (ADP). This inhibition ultimately leads to a reduction in platelet aggregation and thrombus formation.

The simplified signaling pathway is illustrated below:

Caption: Simplified P2Y12 signaling pathway and point of inhibition.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable tool for medicinal chemists and drug development professionals.

-

Peptide and Peptidomimetic Design: The cyclopentyl side chain can introduce conformational constraints into a peptide backbone, which can lead to increased receptor selectivity and potency. Its hydrophobicity can also enhance membrane permeability and reduce proteolytic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs.

-

Lead Optimization: As a non-natural amino acid, it provides a means to explore structure-activity relationships (SAR) in a way that is not possible with the 20 proteinogenic amino acids. By systematically replacing natural amino acids with 3-Cpa-OH, researchers can fine-tune the biological activity and physicochemical properties of a lead compound.

Conclusion

This compound is a synthetically important non-proteinogenic amino acid with significant potential in the field of drug discovery and development. Its well-defined chemical structure and properties, coupled with its ability to confer advantageous pharmacological characteristics to peptides, make it a valuable building block for creating novel therapeutics. While detailed experimental protocols for its synthesis and analysis are not widely disseminated in public literature, established methods for non-natural amino acid chemistry provide a solid foundation for its preparation and characterization. Its role in the development of P2Y12 receptor antagonists highlights its potential for incorporation into a wider range of bioactive molecules targeting various disease pathways. Further research into the specific biological effects of peptides containing 3-Cpa-OH is warranted to fully exploit its therapeutic potential.

References

An In-depth Technical Guide to 2-Amino-3-cyclopentylpropanoic Acid (3-DL-Cpa-OH) in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Unnatural Amino Acids in Peptide Drug Discovery

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drugs. These modifications can lead to improved metabolic stability, increased potency, enhanced cell permeability, and controlled conformational rigidity. This guide focuses on the technical aspects of utilizing 2-amino-3-cyclopentylpropanoic acid, a non-proteinogenic amino acid derivative of alanine (B10760859), in solid-phase peptide synthesis (SPPS). As a bulky, lipophilic amino acid, its incorporation can significantly influence the pharmacological profile of a peptide.

Physicochemical Properties of 2-Amino-3-cyclopentylpropanoic Acid

2-amino-3-cyclopentylpropanoic acid is characterized by a cyclopentyl group attached to the beta-carbon of an alanine backbone. This imparts distinct steric and hydrophobic properties.

| Property | Value | Reference |

| Chemical Name | 2-amino-3-cyclopentylpropanoic acid | [1][2] |

| Molecular Formula | C8H15NO2 | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Appearance | White to off-white solid powder | [2] |

| Chirality | Exists as D, L, and DL forms |

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 2-amino-3-cyclopentylpropanoic acid into a growing peptide chain generally follows standard solid-phase peptide synthesis protocols, most commonly employing Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies. Due to the steric bulk of the cyclopentyl side chain, optimization of coupling conditions may be necessary to ensure high coupling efficiency.

Fmoc-Based SPPS Strategy

The Fmoc-protected version of 2-amino-3-cyclopentylpropanoic acid is commercially available and can be readily used in automated or manual synthesizers.

General Workflow for Fmoc-SPPS:

Figure 1: General workflow for the incorporation of Fmoc-DL-Cpa-OH in solid-phase peptide synthesis.

Boc-Based SPPS Strategy

The Boc-protected variant is also utilized, particularly in syntheses where the final peptide is sensitive to the basic conditions of Fmoc removal.

| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) |

| Cleavage | Trifluoroacetic acid (TFA)-based cocktails | Strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) |

| Advantages | Milder cleavage conditions, orthogonal protection scheme | Can be more effective for long or difficult sequences due to reduced aggregation |

| Disadvantages | Potential for side reactions with base-sensitive sequences (e.g., aspartimide) | Harsh cleavage conditions requiring specialized equipment, potential for side reactions |

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of a related cyclic amino acid, "Cycloalanine" (CyAla), which is structurally analogous to 2-amino-3-cyclopentylpropanoic acid in its effect on the peptide backbone, leading to N-alkylation. This method has been shown to produce peptides with high yield and purity.[3]

Synthesis of a "Cycloalanine" (CyAla)-Containing Peptide

This protocol describes the synthesis of a di-CyAla substituted peptide, which demonstrated superior yield and purity compared to its di-N-methylalanine counterpart.[3]

Materials:

-

Fmoc-Gly-OH and Cbz-Gly-OH (for internal standard)

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-Asp(H)-OAll (Building block 1 )

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Palladium tetrakis(triphenylphosphine) (Pd(PPh3)4)

-

Standard Fmoc-protected amino acids

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Piperidine

-

TFA (Trifluoroacetic acid)

-

TIS (Triisopropylsilane)

-

DCM (Dichloromethane)

-

Acetonitrile

-

Water

Procedure:

-

Resin Loading: A 1:1 mixture of Fmoc-Gly-OH and Cbz-Gly-OH was loaded onto 2-CTC resin.

-

Fmoc Deprotection: The Fmoc group was removed from the resin-bound glycine (B1666218) by treatment with 20% piperidine in DMF.

-

Reductive Amination: The deprotected amine was reacted with the aldehyde building block 1 (Fmoc-Asp(H)-OAll) in the presence of sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE).

-

Allyl Ester Cleavage: The allylic ester was cleaved using Palladium tetrakis(triphenylphosphine) and phenylsilane in DCM.

-

Intramolecular Cyclization: The resulting free carboxylic acid was cyclized onto the secondary amine of the peptide backbone.

-

Peptide Elongation: Standard Fmoc-SPPS was used to elongate the peptide chain using Fmoc-protected amino acids, HBTU as a coupling agent, and DIPEA as a base.

-

Cleavage and Deprotection: The final peptide was cleaved from the resin and all side-chain protecting groups were removed using a cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

-

Purification: The crude peptide was purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data:

| Parameter | Value | Reference |

| Crude Purity | >90% for a GlyCyAla-Fmoc dipeptide | [3] |

| Crude Purity | >95% for a di-CyAla substituted peptide | [3] |

| Comparison | Crude di-N-methylalanine substituted peptide was <50% pure | [3] |

Impact on Peptide Properties and Biological Activity

The incorporation of 2-amino-3-cyclopentylpropanoic acid can significantly alter the biological and pharmacological properties of a peptide.

-

Increased Lipophilicity: The cyclopentyl side chain increases the overall hydrophobicity of the peptide, which can enhance membrane permeability and facilitate entry into cells.[3][4]

-

Enhanced Proteolytic Stability: The bulky side chain can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

-

Conformational Constraint: The cyclic nature of the side chain can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and increasing receptor binding affinity.

Case Study: Inhibition of HIV Rev Protein

A peptide antagonist of the HIV Rev protein was modified by incorporating "Cycloalanine" residues. This modification was shown to enhance the cell permeability of the peptide, allowing it to inhibit viral replication in a cell-based assay.[3]

Signaling Pathway/Mechanism of Action:

Figure 2: Proposed mechanism of action for a CyAla-peptide inhibiting HIV replication by blocking the Rev-RRE interaction.

Purification and Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the purification and analysis of peptides containing 2-amino-3-cyclopentylpropanoic acid.

Typical RP-HPLC Conditions:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used for elution.

-

Detection: UV absorbance at 210-220 nm.

The identity of the purified peptide is confirmed by mass spectrometry, which will show an increase in mass corresponding to the incorporation of the Cpa residue(s).

Conclusion

2-Amino-3-cyclopentylpropanoic acid is a valuable tool in the arsenal (B13267) of medicinal chemists for the design and synthesis of peptide-based therapeutics. Its incorporation can lead to significant improvements in drug-like properties, including enhanced stability and cell permeability. While its steric bulk may necessitate optimization of coupling conditions, the potential benefits for peptide drug development are substantial. The successful synthesis of "Cycloalanine"-containing peptides with high yield and purity demonstrates the feasibility and utility of incorporating such cyclic aliphatic amino acids into peptide scaffolds. Further research into the specific effects of the D- and L-enantiomers on peptide conformation and activity will continue to expand the applications of this versatile unnatural amino acid.

References

- 1. Cell Permeable Peptides Containing “Cycloalanine” Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-Permeable Peptides Containing Cycloalanine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

DL-4-Chlorophenylalanine: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, mechanism of action, experimental applications, and safety protocols for the potent tryptophan hydroxylase inhibitor.

Abstract

DL-4-Chlorophenylalanine (PCPA) is a critical pharmacological tool for researchers in neuroscience and drug development. As a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis, PCPA allows for the selective depletion of serotonin in both central and peripheral nervous systems. This technical guide provides a comprehensive overview of PCPA, including its chemical properties, mechanism of action, detailed experimental protocols for its use in creating animal models of serotonin depletion, and essential safety and handling information. The guide is intended for researchers, scientists, and drug development professionals seeking to utilize PCPA in their studies.

Core Properties of DL-4-Chlorophenylalanine

DL-4-Chlorophenylalanine is a synthetic derivative of the amino acid phenylalanine. Its chemical and physical properties are crucial for its handling, formulation, and biological activity.

| Property | Value |

| IUPAC Name | 2-amino-3-(4-chlorophenyl)propanoic acid |

| Synonyms | p-Chlorophenylalanine, Fenclonine |

| CAS Number | 7424-00-2 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | >240 °C (decomposes)[1] |

| Solubility | Slightly soluble in water. Soluble in 1N HCl (50 mg/mL). |

| Storage | Store at room temperature. |

Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase

The primary pharmacological effect of PCPA is the irreversible inhibition of tryptophan hydroxylase (TPH), the enzyme that catalyzes the first and rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).

The Serotonin Synthesis Pathway

Serotonin is synthesized from the essential amino acid L-tryptophan. TPH hydroxylates L-tryptophan to form 5-hydroxytryptophan (B29612) (5-HTP), which is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce serotonin.

References

The Biological Significance of DL-p-Chlorophenylalanine (PCPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-p-Chlorophenylalanine (PCPA), also known as Fenclonine, is a synthetic amino acid derivative that serves as a powerful tool in neuroscience and pharmacology. Structurally similar to the essential amino acid L-phenylalanine, with the key substitution of a chlorine atom at the para position of the phenyl ring, PCPA has profound effects on central nervous system biochemistry. This technical guide provides an in-depth overview of the biological significance of PCPA, focusing on its mechanism of action, quantitative effects on neurotransmitter systems, and detailed experimental protocols for its use in a research setting. While the initial query referred to "3-DL-Cpa-OH," the substantial body of scientific literature points towards DL-p-Chlorophenylalanine as the compound of significant biological interest in this context, with "Cpa" likely representing Chlorophenylalanine.

Core Biological Significance: Irreversible Inhibition of Serotonin (B10506) Synthesis

The primary biological significance of DL-p-Chlorophenylalanine lies in its function as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] TPH catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP), the immediate precursor to serotonin. By irreversibly binding to and inactivating TPH, PCPA effectively shuts down the production of new serotonin molecules in the brain and peripheral tissues.[1]

This potent and long-lasting depletion of serotonin makes PCPA an invaluable pharmacological tool for investigating the role of the serotonergic system in a vast array of physiological and pathological processes, including mood regulation, sleep, appetite, aggression, and memory.[3][4] The effects of PCPA are so pronounced that serotonin levels can become undetectable via immunohistochemical methods within the first day of administration.[1] The recovery of serotonin levels is a slow process, contingent on the synthesis of new TPH enzyme, with TPH activity in the raphe nucleus reaching only about 10% of control values one week after treatment.[1] While highly selective for TPH, it is important to note that at high doses, PCPA may also lead to a reduction in the concentrations of other neurotransmitters like noradrenaline and dopamine (B1211576) in specific brain regions such as the frontal cortex.[5]

Quantitative Data on PCPA Activity and Effects

The following tables summarize the quantitative data regarding the inhibitory activity of PCPA on tryptophan hydroxylase and its effects on serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain.

Table 1: In Vitro Inhibitory Activity of PCPA on Tryptophan Hydroxylase

| Parameter | Value | Enzyme Source | Reference |

| Ki | 300 µM | Not Specified | |

| IC50 (TPH1) | 4.49 µM | Human TPH1 | |

| IC50 (TPH2) | 1.55 µM | Human TPH2 |

Note: One study reported these IC50 values in mM, which is presumed to be a typographical error based on the context of other inhibitors presented in the same study. The values are presented here in µM for consistency and likely accuracy.

Table 2: In Vivo Effects of PCPA on Serotonin (5-HT) and 5-HIAA Levels in Rodent Brain

| Species | PCPA Dose (mg/kg) & Route | Brain Region | Time Post-Admin. | % Decrease in 5-HT | % Decrease in 5-HIAA | Reference |

| Rat | 100, i.p. | Cortex | 24 hours | ~30-50% | > % decrease in 5-HT | [6] |

| Rat | 150, i.p. | Striatum | 24 hours | ~30-50% | > % decrease in 5-HT | [6] |

| Rat | 150, i.p. | Hippocampus | 24 hours | ~30-50% | > % decrease in 5-HT | [6] |

| Rat | 300, i.p. (single dose) | Forebrain | 24 hours | Significant reduction | Significant reduction | |

| Rat | 1000, i.p. | Whole Brain | Not Specified | 90.6% | 91.8% | [7] |

| Mouse | 500 (days 1-2) then 250 (days 3-7), oral | Hippocampus | 7 days | 85% | Not Reported | [4] |

| Mouse | 500 (days 1-2) then 250 (days 3-7), oral | Prefrontal Cortex | 7 days | 65% | Not Reported | [4] |

| Rat | 300 (days 1, 2, 10), i.p. | Amygdala, Hippocampus, Cortex (pooled) | 14 days | 83.5% | 91.8% | |

| Rat | Not specified | Frontal Cortex | Not Specified | >99% | >99% | [5] |

Experimental Protocols

Protocol 1: In Vivo Serotonin Depletion in Rodents

This protocol describes a general procedure for inducing serotonin depletion in rats or mice using intraperitoneal (i.p.) administration of PCPA.

Materials:

-

DL-p-Chlorophenylalanine (PCPA) powder

-

Sterile saline (0.9% NaCl)

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Sterile syringes and needles (e.g., 25-27 gauge)

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of PCPA Suspension:

-

Weigh the desired amount of PCPA powder in a sterile container. A common dosage range for significant serotonin depletion is 150-300 mg/kg.

-

Add a small volume of sterile saline to the PCPA powder to create a paste.

-

Gradually add more sterile saline while continuously vortexing or sonicating to form a homogenous suspension. PCPA is poorly soluble in neutral saline, so a fine suspension is the goal.

-

Adjust the pH of the suspension to approximately 4-5 with 0.1 M HCl to aid in solubilization, and then back-titrate to a more physiological pH (e.g., 6-7) with 0.1 M NaOH if necessary, though some protocols proceed with a slightly acidic suspension.

-

Bring the final volume to the desired concentration with sterile saline. For example, for a 300 mg/kg dose in a rat receiving a 1 ml/kg injection volume, the final concentration would be 300 mg/ml. However, due to solubility issues, a larger injection volume with a lower concentration (e.g., 10 ml/kg of a 30 mg/ml suspension) is often more practical.

-

The suspension should be prepared fresh before each use and kept under continuous agitation to ensure uniform dosing.

-

-

Animal Dosing:

-

Accurately weigh each animal to determine the correct injection volume.

-

Gently restrain the animal. For an intraperitoneal injection, position the animal with its head tilted slightly downwards.

-

Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the PCPA suspension slowly and steadily.

-

A common dosing regimen for sustained serotonin depletion is a series of injections over several days (e.g., 300 mg/kg daily for 3 consecutive days).

-

-

Post-Administration Monitoring:

-

Monitor the animals for any adverse reactions.

-

The peak of serotonin depletion is typically observed 2-4 days after the start of treatment.

-

Behavioral testing or tissue collection for neurochemical analysis should be timed accordingly.

-

Protocol 2: In Vitro Tryptophan Hydroxylase Inhibition Assay

This protocol outlines a fluorometric assay to measure the inhibitory effect of PCPA on TPH activity. This method is based on the fluorescence of the product, 5-HTP.

Materials:

-

Recombinant or purified TPH enzyme

-

DL-p-Chlorophenylalanine (PCPA)

-

L-tryptophan (substrate)

-

6-methyltetrahydropterin (cofactor)

-

Dithiothreitol (DTT)

-

Catalase

-

Ferrous ammonium (B1175870) sulfate

-

MES buffer (pH 7.0)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation ~300 nm, Emission ~330 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of PCPA in an appropriate solvent (e.g., DMSO or buffer).

-

Prepare a reaction buffer containing MES, catalase, and ferrous ammonium sulfate.

-

Prepare stock solutions of L-tryptophan, 6-methyltetrahydropterin, and DTT.

-

-

Assay Procedure:

-

In the wells of a 96-well black microplate, add the reaction buffer.

-

Add varying concentrations of the PCPA solution (and a vehicle control).

-

Add the TPH enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of L-tryptophan and 6-methyltetrahydropterin.

-

Immediately place the plate in a fluorometric microplate reader.

-

Measure the increase in fluorescence over time at an excitation wavelength of approximately 300 nm and an emission wavelength of approximately 330 nm. The rate of fluorescence increase is proportional to the TPH activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the fluorescence data.

-

Plot the percentage of TPH inhibition against the logarithm of the PCPA concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway Diagram

Caption: Serotonin synthesis pathway and the inhibitory action of PCPA.

Experimental Workflow Diagram

Caption: Workflow for a typical in vivo experiment using PCPA.

Conclusion

DL-p-Chlorophenylalanine is a potent and specific tool for the experimental depletion of serotonin. Its irreversible inhibition of tryptophan hydroxylase provides a robust method for studying the multifaceted roles of the serotonergic system in health and disease. This guide offers a foundational understanding of PCPA's biological significance, quantitative effects, and practical experimental protocols to aid researchers, scientists, and drug development professionals in their endeavors. Careful consideration of dosage, administration route, and potential off-target effects at high concentrations is crucial for the successful and accurate interpretation of studies utilizing this powerful compound.

References

- 1. Fenclonine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of p-chlorophenylalanine at moderate dosage on 5-HT and 5-HIAA concentrations in brain regions of control and p-chloroamphetamine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

3-DL-Cpa-OH: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is designed to provide a comprehensive overview of the safety and handling guidelines for 3-DL-Cpa-OH (DL-p-Chlorophenylalaninol) for use by trained professionals in a laboratory setting. All users must consult the official SDS provided by the supplier before handling this chemical and adhere to all institutional and governmental safety regulations.

Chemical Identification and Properties

This compound, also known as DL-p-Chlorophenylalaninol, is an alanine (B10760859) derivative. As a non-natural amino acid, it serves as a valuable building block in peptide synthesis and drug discovery.

| Identifier | Value | Source |

| Chemical Name | 2-amino-3-(4-chlorophenyl)propan-1-ol | [1] |

| Synonyms | DL-4-CHLOROPHENYLALANINOL, DL-p-Chlorophenylalaninol | [1] |

| CAS Number | 35373-63-8 | [1] |

| Molecular Formula | C9H12ClNO | - |

| Molecular Weight | 185.65 g/mol | - |

| Physical State | Solid, powder (likely off-white in appearance) | [2] |

Hazard Identification and Precautionary Measures

While specific toxicity data for this compound is limited, the available Safety Data Sheet for DL-4-CHLOROPHENYLALANINOL and data for structurally similar compounds indicate that it should be handled with care. The primary hazards are associated with skin, eye, and respiratory tract irritation.

GHS Hazard Statements (Anticipated based on related compounds):

| Hazard Class | Hazard Statement | Precautionary Statements (Examples) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P301+P316: IF SWALLOWED: Get emergency medical help immediately.[3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264: Wash hands thoroughly after handling.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

3.1 Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is required before handling this compound. The following are minimum recommendations:

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[3] | To prevent eye contact with the powdered compound, which can cause serious irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5] | To avoid skin contact, which may lead to irritation. |

| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[5] | To prevent inhalation of the powder, which can irritate the respiratory tract. |

3.2 Safe Handling Practices

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[1]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3]

3.3 Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

-

Store away from incompatible materials such as oxidizing agents.[2]

-

Store locked up.[3]

First-Aid Measures

In case of exposure, immediate action is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[3] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3] |

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Evacuate personnel to safe areas.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and shovel it into a suitable container for disposal.[2] Dispose of the waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Experimental Protocols

As a non-natural amino acid, this compound is primarily used in solid-phase peptide synthesis (SPPS) and as a building block in medicinal chemistry. The following are generalized protocols that can be adapted for its use.

7.1 General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual Fmoc-based SPPS for incorporating this compound into a peptide sequence.

Materials:

-

Fmoc-protected amino acids (including Fmoc-3-DL-Cpa-OH)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the SPPS reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling (for this compound):

-

In a separate vial, dissolve Fmoc-3-DL-Cpa-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling, perform a final deprotection step (Step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

7.2 Cell-Based Assay for Evaluating the Biological Activity of a this compound Containing Peptide

This protocol provides a general workflow for assessing the cytotoxicity of a novel peptide containing this compound using an MTT assay.

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Purified peptide containing this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Peptide Treatment:

-

Prepare a stock solution of the peptide in DMSO.

-

Prepare serial dilutions of the peptide in culture medium.

-

Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the peptide.

Biological Activity and Signaling Pathways

The chlorophenylalanine moiety in this compound is structurally similar to p-Chlorophenylalanine (PCPA), a known irreversible inhibitor of tryptophan hydroxylase (TPH).[6] TPH is the rate-limiting enzyme in the biosynthesis of serotonin (B10506).[6] Therefore, it is plausible that this compound or peptides derived from it could modulate the serotonin synthesis pathway.

8.1 Serotonin Synthesis Pathway and Inhibition by PCPA

The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by PCPA.

Caption: Serotonin synthesis pathway and inhibition by p-Chlorophenylalanine (PCPA).

8.2 Experimental Workflow for Investigating TPH Inhibition

This diagram outlines a typical workflow for determining if a compound like this compound inhibits TPH.

References

- 1. news-medical.net [news-medical.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Fenclonine - Wikipedia [en.wikipedia.org]

The Expanding Proteome: A Technical Guide to Non-Natural Amino Acids in Proteomics

For Researchers, Scientists, and Drug Development Professionals

The introduction of non-natural amino acids (ncAAs) into proteins represents a significant leap forward in proteomics, offering unprecedented tools to probe and manipulate cellular processes. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, such as bioorthogonal handles, photo-crosslinkers, and spectroscopic probes, into proteins of interest.[1][2][3] This in-depth guide explores the core methodologies for incorporating ncAAs into proteomes, highlights key applications in research and drug discovery, and provides detailed experimental insights.

Core Methodologies for ncAA Incorporation

The two primary strategies for introducing ncAAs into proteins are residue-specific incorporation and site-specific incorporation . Each approach offers distinct advantages and is suited for different experimental goals.

Residue-Specific Incorporation: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique for labeling and identifying newly synthesized proteins.[4][5] This method relies on the cell's own translational machinery to incorporate an ncAA analogue of a canonical amino acid. A commonly used example is the methionine surrogate azidohomoalanine (Aha).[6][7]

Experimental Workflow:

-

Metabolic Labeling: Cells or organisms are cultured in media containing the ncAA (e.g., Aha). The ncAA is taken up by the cells and charged onto the corresponding tRNA by the endogenous aminoacyl-tRNA synthetase (aaRS).[8]

-

Incorporation into Nascent Proteins: During protein synthesis, the ncAA is incorporated into the growing polypeptide chain at positions normally occupied by its canonical counterpart (e.g., Aha replaces methionine).[7]

-

Bioorthogonal Ligation ("Click Chemistry"): The incorporated ncAA possesses a bioorthogonal chemical handle (e.g., an azide (B81097) group in Aha).[8] This handle allows for specific covalent ligation to a reporter molecule, such as a fluorophore or an affinity tag (e.g., biotin), which contains a complementary reactive group (e.g., an alkyne).[9]

-

Downstream Analysis: Labeled proteins can be visualized by fluorescence microscopy or enriched using affinity purification for subsequent identification and quantification by mass spectrometry.[4][6]

Diagram: BONCAT Experimental Workflow

Caption: Workflow for labeling and identifying newly synthesized proteins using BONCAT.

Site-Specific Incorporation: Genetic Code Expansion

Genetic code expansion enables the incorporation of an ncAA at a specific, predetermined site within a protein sequence.[10][11] This is achieved by repurposing a codon, typically a stop codon like UAG (amber), to encode the ncAA.[12][13] This requires the introduction of an orthogonal aminoacyl-tRNA synthetase (o-aaRS) and its cognate orthogonal tRNA (o-tRNA) into the cell.[11][14]

Key Components:

-

Orthogonal aaRS/tRNA Pair: An engineered synthetase that specifically charges the ncAA onto its corresponding tRNA, but does not recognize endogenous tRNAs or amino acids. The orthogonal tRNA is engineered to recognize the reassigned codon (e.g., UAG).[11]

-

Reassigned Codon: A codon, often a stop codon, is introduced into the gene of interest at the desired location for ncAA incorporation via site-directed mutagenesis.[10]

Experimental Workflow:

-

System Introduction: Plasmids encoding the o-aaRS and o-tRNA are introduced into the host cells.[15]

-

ncAA Supplementation: The ncAA is added to the cell culture medium.[15]

-

Orthogonal Translation: The o-aaRS specifically acylates the o-tRNA with the ncAA. During translation, when the ribosome encounters the reassigned codon in the mRNA, the acylated o-tRNA delivers the ncAA for incorporation into the polypeptide chain.[13]

Diagram: Genetic Code Expansion Logic

Caption: Logic of site-specific ncAA incorporation via an orthogonal translation system.

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing ncAAs for proteomic analysis.

Table 1: Comparison of ncAA-based Proteomic Techniques

| Technique | ncAA Example(s) | Typical Application | Number of Proteins Identified | Key Quantitative Metric | Reference(s) |

| BONCAT | Azidohomoalanine (Aha), Homopropargylglycine (Hpg) | Time-resolved analysis of protein synthesis | 195 (in a 2-hour window) | Relative protein synthesis rates | [4] |

| QuaNCAT | Azidohomoalanine (Aha) | Quantitative analysis of de novo protein synthesis | >160 in cardiomyocytes | Absolute protein synthesis rates | [16][17] |

| Genetic Code Expansion | p-Azido-L-phenylalanine (AzF), p-Benzoyl-L-phenylalanine (BpF) | Mapping protein-protein interactions | Varies by target | Cross-linking efficiency, binding affinity | [10][11] |

Table 2: Examples of Non-Natural Amino Acids and Their Applications

| ncAA | Bioorthogonal Handle / Functional Group | Application |

| L-Azidohomoalanine (Aha) | Azide | BONCAT, protein synthesis monitoring |

| L-Homopropargylglycine (Hpg) | Alkyne | BONCAT, protein synthesis monitoring |

| p-Azido-L-phenylalanine (AzF) | Azide | Click chemistry, protein labeling |

| p-Propargyloxyphenylalanine (pPaF) | Alkyne | Click chemistry, protein labeling |

| p-Benzoyl-L-phenylalanine (BpF) | Benzophenone (Photo-crosslinker) | Mapping protein-protein interactions |

| 3-Aminotyrosine | Aminophenol | Inducing red shift in fluorescent proteins |

| O-methyl-L-tyrosine | Methylated phenol | Probing electrostatic interactions |

| 3-Iodo-L-tyrosine | Iodinated phenol | Probing halogen bonding interactions |

Applications in Drug Discovery and Development

The ability to incorporate ncAAs has significant implications for the pharmaceutical industry.

-

Target Identification and Validation: Photo-crosslinking ncAAs can be incorporated into small molecule drugs or peptides to covalently trap and identify their protein targets within the complex cellular environment.[18]

-

Enhanced Therapeutic Properties: Introducing ncAAs into therapeutic proteins or peptides can improve their stability, bioavailability, and efficacy.[2][] For example, ncAAs can be used to create antibody-drug conjugates with precisely controlled stoichiometry and attachment sites.

-

Elucidating Drug Mechanism of Action: By placing spectroscopic probes at specific sites within a target protein, researchers can monitor conformational changes upon drug binding in real-time.[3][20]

Diagram: ncAA in Target Identification

References

- 1. Recent advances in the expanding genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 3. Unnatural amino acids as probes of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances in the Expanding Genetic Code - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Site-specific incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative Non-canonical Amino Acid Tagging (QuaNCAT) Proteomics Identifies Distinct Patterns of Protein Synthesis Rapidly Induced by Hypertrophic Agents in Cardiomyocytes, Revealing New Aspects of Metabolic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative Non-canonical Amino Acid Tagging (QuaNCAT) Proteomics Identifies Distinct Patterns of Protein Synthesis Rapidly Induced by Hypertrophic Agents in Cardiomyocytes, Revealing New Aspects of Metabolic Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 20. researchgate.net [researchgate.net]

In-depth Technical Guide on 3-DL-Cpa-OH: Current Research Landscape

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current body of exploratory studies concerning the non-natural amino acid 3-DL-Cpa-OH, also known as 2-amino-3-cyclopentylpropanoic acid or 3-Cyclopentyl-DL-alanine. Despite a comprehensive search of scientific literature and patent databases, it is evident that detailed exploratory studies on this compound as a standalone agent are not extensively available in the public domain. The primary role of this compound, as documented in available resources, is as a specialized building block in peptide and protein engineering rather than as an independent bioactive molecule with well-defined pharmacological effects.

Overview of this compound in Scientific Research

This compound is a derivative of the amino acid alanine, featuring a cyclopentyl group attached to its side chain. This modification renders it a non-natural, hydrophobic amino acid. Its principal application lies in the synthesis of peptides and proteins with modified properties. The introduction of the cyclopentyl moiety is a strategy employed by medicinal chemists to enhance the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.

Key applications and characteristics include:

-

Enhanced Hydrophobicity and Stability: The cyclopentyl side chain increases the hydrophobicity of peptides, which can improve their stability and binding affinities to biological targets.[1][2][3][4]

-

Improved Pharmacological Properties: By modifying the structure of peptides, this compound can contribute to the development of more effective peptide-based drugs that can target specific biological pathways.[2][5]

-

Protein Engineering: This compound is utilized in protein engineering to design novel proteins with enhanced stability and activity, aiding researchers in the exploration of protein function and interactions.[2][5]

Quantitative Data Summary

A thorough review of existing literature reveals a significant lack of quantitative data regarding the specific biological activity of this compound as an individual compound. Studies providing metrics such as IC50, EC50, or binding constants for this compound are not publicly available.

However, one study on the structure-activity relationship of cyclin D1-CDK4 inhibitors utilized cyclopentylalanine as a component within a peptide sequence. While this study provides IC50 values for the resulting peptides, this data reflects the activity of the entire peptide and not of this compound in isolation.

| Peptide Context | Target | Moiety | IC50 (µM) |

| p107 CBM | Cyclin D1/CDK4 | Cyclopentylalanine (X5) | 16.2 |

| p21 CBM | Cyclin D1/CDK4 | Cyclopentylalanine (X5) | 17.1 |

| Table 1: Inhibitory activity of peptides containing cyclopentylalanine against Cyclin D1/CDK4. This data pertains to the peptide as a whole and not to this compound as a free amino acid. |

Experimental Protocols

Detailed experimental protocols for key experiments specifically investigating the biological effects of this compound are not available in the reviewed literature. The primary experimental context in which this compound appears is in the protocols for solid-phase peptide synthesis (SPPS).

General Workflow for Incorporation of this compound in Peptide Synthesis:

The following is a generalized workflow illustrating how Fmoc-L-cyclopentylalanine (a protected form of the L-enantiomer of the compound) is used in SPPS.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the scientific literature to suggest that this compound, as a free amino acid, modulates specific signaling pathways. Its role is primarily structural, influencing the interaction of the peptide it is part of with its target.

The logical relationship for its use in drug design can be summarized as follows:

Conclusion

References

A Technical Guide to 3-DL-Cpa-OH: Commercial Availability, Synthetic Utility, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-DL-Cpa-OH (3-Cyclopentyl-DL-alanine), a non-proteinogenic amino acid derivative. This document covers its commercial availability, physicochemical properties, and its potential applications in peptide synthesis and drug discovery, with a focus on the creation of novel bioactive molecules.

Commercial Availability

This compound, also known by its systematic name 2-amino-3-cyclopentylpropanoic acid, is readily available for research purposes from various chemical suppliers. It is typically sold as a white to off-white solid powder. The table below summarizes information from several vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MedchemExpress | This compound | 96539-87-6 | C₈H₁₅NO₂ | 157.21 |

| InvivoChem | This compound | 96539-87-6 | C₈H₁₅NO₂ | 157.21 |

| Angene Chemical | This compound | 96539-87-6 | C₈H₁₅NO₂ | 157.21 |

| BOC Sciences | β-Cyclopentyl-DL-alanine | 96539-87-6 | C₈H₁₅NO₂ | 157.21 |

| Chem-Impex | (R)-2-Amino-3-cyclopentylpropanoic acid | 99295-81-5 | C₈H₁₅NO₂ | 157.21 |

| Chem-Impex | (S)-2-Amino-3-cyclopentylpropanoic acid / Fmoc-L-cyclopentylalanine | 99295-82-6 | C₈H₁₅NO₂ | 157.21 |

Note: Enantiomerically pure forms, (R)- and (S)-2-amino-3-cyclopentylpropanoic acid, are also commercially available and may be required for specific stereoselective syntheses.

Physicochemical and Technical Data

The unique cyclopentyl side chain of this compound imparts increased hydrophobicity to peptides, which can enhance their pharmacological properties and binding affinities.[1] Key physicochemical data for this compound are summarized below.

| Property | Value |

| Appearance | White to off-white solid powder |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 290.5 ± 23.0 °C at 760 mmHg |

| Flash Point | 129.5 ± 22.6 °C |

| Solubility | Soluble in DMSO. May require assistance for dissolution in water, ethanol, or DMF. |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Experimental Protocols

The incorporation of this compound into peptide chains follows standard solid-phase peptide synthesis (SPPS) methodologies. Below are representative experimental protocols for reactions involving cyclopentylalanine derivatives.

N-Boc Protection of (S)-2-amino-3-cyclopentylpropanoic acid

This protocol describes the protection of the amino group, a common first step before peptide coupling.

Materials:

-

(S)-2-amino-3-cyclopentylpropanoic acid

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Dioxane

-

1 M Sodium Hydroxide (NaOH) solution

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

Dissolve 30 mg (0.23 mmol) of 2-amino-3-cyclopropylpropanoic acid and 61 mg (0.28 mmol) of Boc₂O in a mixture of 0.4 mL of dioxane and 0.4 mL of aqueous 1 M NaOH.

-

Add 48 mg (0.57 mmol) of NaHCO₃ to the solution at room temperature.

-

Stir the reaction mixture for 5 hours.

-

Dilute the reaction mixture by adding EtOAc.

-

Proceed with standard aqueous workup and extraction to isolate the Boc-protected product.

Diazotization of (R)-2-amino-3-cyclopentylpropanoic acid

This protocol, adapted from a patent, demonstrates a common transformation of the amino group.

Materials:

-

(R)-2-amino-3-cyclopentylpropanoic acid

-

1 M Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water (H₂O)

-

Diethyl ether

Procedure:

-

Prepare a solution of (R)-2-amino-3-cyclopentylpropanoic acid (5.0 g) in 45.1 mL of 1 M H₂SO₄ and cool to 0°C.

-

Separately, dissolve 3.12 g of NaNO₂ in 15.6 mL of H₂O.

-

Add the NaNO₂ solution dropwise to the stirred amino acid solution over 10 minutes, maintaining the temperature at 0°C.

-

Stir the reaction mixture for 3 hours at 0°C, followed by 2 hours at room temperature.

-

Extract the solution three times with diethyl ether.

-

Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the product.

Applications in Drug Discovery and Signaling Pathways

The incorporation of non-natural amino acids like this compound is a key strategy in peptidomimetic drug design. The cyclopentyl group can introduce conformational constraints, enhance metabolic stability, and improve cell permeability compared to linear peptides.[2] Cyclic peptides, in particular, are known to modulate a variety of signal transduction pathways by acting as agonists or antagonists of specific receptors.[3][4]

While specific signaling pathways for this compound containing peptides are not yet extensively documented, a general workflow for their discovery and characterization can be proposed based on established methodologies for other bioactive peptides.

Logical Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for developing a bioactive peptide containing this compound.

Caption: A logical workflow for the synthesis and biological evaluation of a this compound containing peptide.

Conceptual Signaling Pathway Modulation

Cyclic peptides often function by mimicking the structure of a natural ligand, thereby modulating a signaling pathway. The diagram below conceptualizes this interaction.

Caption: Conceptual diagram of a cyclic peptide modulating a cell signaling pathway.

The introduction of this compound into a peptide sequence can lead to derivatives with enhanced stability and cell permeability, making them promising candidates for targeting intracellular components of signaling pathways as well.[2] For instance, a peptide containing a related "cycloalanine" residue was shown to be cell-permeable and capable of inhibiting HIV-1 replication.[2] This highlights the potential of using sterically constrained, non-natural amino acids like this compound to develop novel therapeutics that can modulate intracellular signaling events.

Conclusion

This compound is a commercially accessible and valuable building block for peptide-based drug discovery. Its unique cyclopentyl moiety offers a strategic tool for medicinal chemists to enhance the druglike properties of peptides. While specific biological activities of this compound-containing peptides are a growing area of research, the established principles of peptidomimetic design and signaling pathway analysis provide a clear roadmap for the exploration of their therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research and development in this promising area.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cell Permeable Peptides Containing “Cycloalanine” Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-DL-Cpa-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-DL-Cpa-OH, chemically known as 2-amino-3-cyclopentylpropanoic acid, is a non-proteinogenic amino acid. As an analogue of alanine, it serves as a valuable tool in various research and development settings. Its unique cyclopentyl moiety introduces specific steric and conformational properties, making it a subject of interest in the study of enzyme mechanisms, receptor binding, and as a chiral building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the molecular properties, and available technical information for this compound.

Molecular Properties

A summary of the key molecular data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C8H15NO2[1] |

| Molecular Weight | 157.21 g/mol [1] |

| IUPAC Name | 2-amino-3-cyclopentylpropanoic acid[1] |

| Synonyms | 3-Cyclopentyl-DL-alanine, H-beta-Cyclopentyl-DL-Ala-OH[1] |

| CAS Number | 96539-87-6[1] |

Experimental Protocols

Synthesis

The synthesis of α-amino acids with alkyl side chains can often be achieved through methods such as the Strecker synthesis or asymmetric synthesis using chiral auxiliaries. An enantioselective synthesis approach is crucial for obtaining specific stereoisomers, which is often a requirement in pharmaceutical development.[2][3]

Purification

Post-synthesis, purification is critical to remove impurities and isolate the desired product. Common techniques for the purification of amino acids include:

-

Recrystallization: This is a fundamental technique for purifying solid compounds. The choice of solvent is crucial and is determined empirically. For amino acids, which can be zwitterionic, adjusting the pH of the solution can aid in precipitation.[4] A general procedure involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which facilitates the formation of pure crystals.

-

Flash Chromatography: This method is effective for separating compounds with different polarities. For amino acid derivatives, silica (B1680970) gel is a common stationary phase.[5]

Analytical Characterization

To confirm the identity and purity of this compound, a combination of analytical techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for separating and quantifying the enantiomers of this compound. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are often effective for the direct analysis of underivatized amino acids.[6][7] A typical mobile phase might consist of a mixture of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous buffer.[6][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the chemical structure of organic molecules. The spectra of non-proteinogenic amino acids provide unique fingerprints that confirm their identity.[9][10][11]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide information about the elemental composition of the molecule.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing specific signaling pathways in which this compound is involved. As a non-proteinogenic amino acid, it is not incorporated into proteins during translation.[12] However, such molecules are of significant interest in drug discovery and medicinal chemistry for their potential to modulate biological processes.[13] Non-proteinogenic amino acids can act as enzyme inhibitors or receptor agonists/antagonists. For instance, analogues of amino acids are often synthesized and evaluated for their activity at specific receptors, such as the NMDA receptor.[14] Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. The cyclopentyl group may confer unique binding properties that could be exploited in the design of novel therapeutics.[13]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a non-proteinogenic amino acid like this compound.

References

- 1. 2-Amino-3-cyclopentylpropanoic acid | C8H15NO2 | CID 229579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. shimadzu.com [shimadzu.com]

- 9. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 13. (R)-2-Amino-3-cyclopentylpropanoic Acid [myskinrecipes.com]

- 14. Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis with 3-(2-chlorophenyl)-DL-alanine (3-DL-Cpa-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as biological activity, stability, and receptor binding affinity.[1] 3-(2-chlorophenyl)-DL-alanine (3-DL-Cpa-OH), a derivative of phenylalanine with a chlorine atom on the phenyl ring, is a valuable building block in the design of novel therapeutic peptides and for studying structure-activity relationships in protein engineering.[1] The presence of the chlorine atom can influence protein folding and interactions.[1] This document provides detailed application notes and protocols for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Data Presentation: Quantitative Parameters for SPPS

The following tables summarize the recommended quantitative parameters for the key steps in solid-phase peptide synthesis involving Fmoc-3-DL-Cpa-OH. These parameters are derived from standard SPPS protocols and should be optimized for specific peptide sequences.

Table 1: Reagent Equivalents for Amino Acid Coupling

| Reagent | Equivalents (relative to resin loading) | Notes |

| Fmoc-Amino Acid (including Fmoc-3-DL-Cpa-OH) | 3 - 5 | A higher excess may be required for difficult couplings. |

| Coupling Reagent (e.g., HBTU, HATU, DIC) | 2.9 - 4.5 | Refer to specific coupling protocols below. |

| Additive (e.g., HOBt for DIC coupling) | 3 - 5 | Crucial for minimizing racemization with carbodiimide (B86325) reagents.[2] |

| Base (e.g., DIPEA, NMM) | 6 - 10 | The choice and amount of base can be critical, especially for racemization-prone residues. |

Table 2: Recommended Reaction Times and Conditions

| Step | Parameter | Value | Notes |

| Resin Swelling | Time | 1 - 2 hours | In a suitable solvent like DMF or DCM. |

| Fmoc Deprotection | Reagent | 20% Piperidine (B6355638) in DMF | A widely used and effective deprotection solution.[3] |

| Time | 15 - 30 minutes | Can be performed as a single or two shorter treatments. | |

| Amino Acid Coupling | Time | 1 - 4 hours | Monitor reaction completion with a ninhydrin (B49086) test. |

| Temperature | Room Temperature | Elevated temperatures can increase the risk of side reactions. | |

| Cleavage and Deprotection | Reagent | TFA-based cocktail (e.g., Reagent K) | The composition of the cocktail depends on the peptide sequence.[4] |

| Time | 2 - 4 hours | Longer times may be needed for complete removal of certain protecting groups.[4] |

Experimental Protocols

Resin Preparation and Swelling

-

Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in a solid-phase synthesis vessel.[5]

-

Add N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.

-

After swelling, drain the solvent.

Fmoc Deprotection

-

Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.

-

Agitate the mixture for 15-30 minutes at room temperature to remove the Fmoc protecting group.[3] This step can be repeated for a shorter duration to ensure complete deprotection.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]

Coupling of Fmoc-3-DL-Cpa-OH and Other Amino Acids

The choice of coupling reagent is critical for efficient peptide bond formation, especially with sterically hindered or unnatural amino acids. HBTU, HATU, and DIC/HOBt are commonly used and effective coupling reagents.[2]

Protocol 3.1: Coupling using HBTU/DIPEA

-

In a separate vessel, dissolve 3-5 equivalents of Fmoc-3-DL-Cpa-OH and 2.9-4.5 equivalents of HBTU in DMF.

-

Add 6-10 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

Monitor the coupling reaction for completion using the Kaiser ninhydrin test. A negative result (yellow beads) indicates a complete reaction.

-

If the reaction is incomplete after 4 hours, a second coupling can be performed.

-

After complete coupling, drain the reaction mixture and wash the resin with DMF (3-5 times).

Protocol 3.2: Coupling using HATU/DIPEA

HATU is a more reactive coupling reagent and is particularly useful for difficult couplings.[2]

-

Follow the same procedure as for HBTU, substituting HBTU with an equimolar amount of HATU.

-

Due to its higher reactivity, coupling times with HATU may be shorter. Monitor the reaction closely.

Protocol 3.3: Coupling using DIC/HOBt

This method is often preferred to minimize racemization.[2]

-

In a separate vessel, dissolve 3-5 equivalents of Fmoc-3-DL-Cpa-OH and 3-5 equivalents of 1-hydroxybenzotriazole (B26582) (HOBt) in DMF.

-

Add this solution to the deprotected resin.

-

Add 3-5 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the resin suspension.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

Monitor the reaction for completion using the Kaiser ninhydrin test.

-

After complete coupling, drain the reaction mixture and wash the resin with DMF (3-5 times).

Peptide Cleavage and Deprotection

The final step is to cleave the peptide from the resin and remove the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cys, Met, or Trp.[4]

Standard Cleavage Protocol (e.g., using Reagent K)

Reagent K is a versatile cleavage cocktail suitable for many peptides.[4] Its composition is typically:

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.

-

Dry the crude peptide under vacuum.

Purification and Analysis

-